molecular formula C19H29BrN2O2 B7167051 N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide

N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide

Cat. No.: B7167051
M. Wt: 397.3 g/mol
InChI Key: VCENKMJSIWQLRD-UHFFFAOYSA-N
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Description

N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a butyl chain, a methoxy group, and an azepane ring

Properties

IUPAC Name

N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O2/c1-3-15(12-16-6-4-7-17(20)13-16)14-21-19(23)22-10-5-8-18(24-2)9-11-22/h4,6-7,13,15,18H,3,5,8-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCENKMJSIWQLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)Br)CNC(=O)N2CCCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a phenylmethyl compound to introduce the bromine atom. This is followed by the alkylation of the brominated intermediate with a butyl chain. The resulting compound is then subjected to a series of reactions to introduce the methoxy group and form the azepane ring. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(3-bromophenyl)methyl]butyl}cyclopropanamine: This compound shares a similar bromophenyl and butyl structure but differs in the presence of a cyclopropane ring instead of an azepane ring.

    N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxylate: This ester derivative has a similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-[2-[(3-bromophenyl)methyl]butyl]-4-methoxyazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures

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